molecular formula C26H25N2P B14436399 N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline CAS No. 77116-68-8

N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline

Cat. No.: B14436399
CAS No.: 77116-68-8
M. Wt: 396.5 g/mol
InChI Key: CDKCYOMDFNXOIF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline is an organic compound that features a dimethylamino group attached to a phenyl group, with a triphenylphosphanylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline typically involves the reaction of N,N-dimethylaniline with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A related compound with a dimethylamino group attached to a phenyl group.

    Triphenylphosphine: A compound with a triphenylphosphanylidene group, used in various chemical reactions.

Uniqueness

N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline is unique due to the combination of the dimethylamino and triphenylphosphanylidene groups in its structure. This unique combination imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

77116-68-8

Molecular Formula

C26H25N2P

Molecular Weight

396.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(triphenyl-λ5-phosphanylidene)amino]aniline

InChI

InChI=1S/C26H25N2P/c1-28(2)23-20-18-22(19-21-23)27-29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-21H,1-2H3

InChI Key

CDKCYOMDFNXOIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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